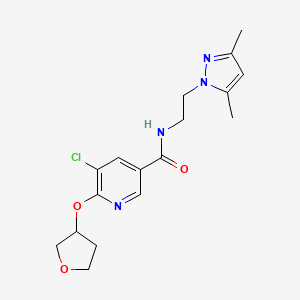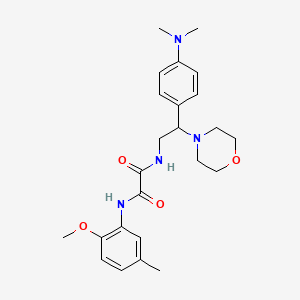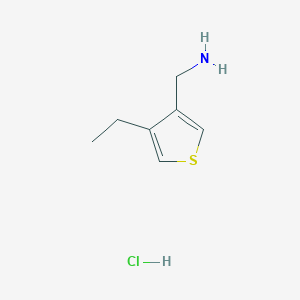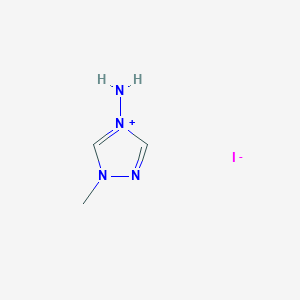![molecular formula C19H22BrN3O2 B2847318 3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one CAS No. 2380172-72-3](/img/structure/B2847318.png)
3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one, also known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective antagonist of the cannabinoid CB1 receptor, which makes it a promising candidate for the development of drugs for the treatment of several diseases.
Mechanism of Action
3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one acts as a selective antagonist of the cannabinoid CB1 receptor, which is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, this compound can reduce the activity of the endocannabinoid system, which is involved in the regulation of appetite, pain, and mood.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce food intake and body weight in animal models of obesity, suggesting its potential use as an anti-obesity agent. This compound has also been shown to reduce the rewarding effects of drugs of abuse, indicating its potential use in the treatment of addiction. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models, suggesting its potential use in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one in lab experiments is its selectivity for the CB1 receptor, which allows for more precise manipulation of the endocannabinoid system. However, one limitation of using this compound is its relatively low potency compared to other CB1 receptor antagonists, which may require higher doses for effective inhibition.
Future Directions
There are several potential future directions for the use of 3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one in scientific research. One area of interest is the potential use of this compound in the treatment of neuropathic pain, as it has been shown to reduce pain behavior in animal models. Additionally, this compound may have potential applications in the treatment of inflammatory bowel disease, as the endocannabinoid system has been implicated in the regulation of intestinal inflammation. Finally, further research is needed to explore the potential use of this compound in the treatment of anxiety and mood disorders, as it has been shown to reduce anxiety-like behavior in animal models.
Synthesis Methods
The synthesis of 3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one involves several steps, starting with the reaction of 2-bromoacetophenone with 5-methylpyrimidine-2-carboxylic acid to form 2-(2-bromophenyl)-5-methylpyrimidine. This intermediate is then reacted with 4-(piperidin-1-yl)oxybutan-1-ol to form this compound.
Scientific Research Applications
3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potential therapeutic applications in the treatment of several diseases, including obesity, addiction, and anxiety disorders. This compound has also been studied for its potential use in the treatment of neuropathic pain and as an anti-inflammatory agent.
properties
IUPAC Name |
3-(2-bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-14-12-21-19(22-13-14)25-16-8-10-23(11-9-16)18(24)7-6-15-4-2-3-5-17(15)20/h2-5,12-13,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTARHUEYGWMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847237.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2847239.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2847240.png)





![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)
![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)


